molecular formula C32H34N2O8S B12873337 Allyl 2-(3-(4-butoxybenzoyl)-2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate CAS No. 609796-56-7

Allyl 2-(3-(4-butoxybenzoyl)-2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Cat. No.: B12873337
CAS No.: 609796-56-7
M. Wt: 606.7 g/mol
InChI Key: PBLZWLMBJQZVDA-IMVLJIQESA-N
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Description

This compound is a synthetic pyrrole-thiazole hybrid featuring a 4-butoxybenzoyl group, a 4-ethoxy-3-methoxyphenyl substituent, and an allyl ester moiety. Structural characterization of such compounds often employs X-ray crystallography (using programs like SHELXL ) and quantum mechanical analysis (via tools like Multiwfn ).

Properties

CAS No.

609796-56-7

Molecular Formula

C32H34N2O8S

Molecular Weight

606.7 g/mol

IUPAC Name

prop-2-enyl 2-[(3E)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(4-ethoxy-3-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C32H34N2O8S/c1-6-9-17-41-22-13-10-20(11-14-22)27(35)25-26(21-12-15-23(40-8-3)24(18-21)39-5)34(30(37)28(25)36)32-33-19(4)29(43-32)31(38)42-16-7-2/h7,10-15,18,26,35H,2,6,8-9,16-17H2,1,3-5H3/b27-25+

InChI Key

PBLZWLMBJQZVDA-IMVLJIQESA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=C(C=C4)OCC)OC)/O

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=C(C=C4)OCC)OC)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations

Compound Name & Identifier R₁ (Pyrrole Substituent) R₂ (Thiazole Ester) Molecular Formula Key Structural Differences
Target Compound 4-ethoxy-3-methoxyphenyl Allyl C₃₃H₃₅N₃O₉S Reference standard for comparison.
Allyl 2-[3-(4-butoxybenzoyl)-2-(4-butoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate 4-butoxyphenyl Allyl C₃₅H₃₉N₃O₈S Longer butoxy chain at R₁ increases lipophilicity.
Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate Phenyl Allyl C₃₁H₂₉N₃O₇S Lack of alkoxy groups at R₁ reduces polarity and hydrogen-bonding capacity.
Allyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate 3-ethoxy-4-hydroxyphenyl Allyl C₃₁H₃₂N₂O₈S Hydroxyl group at R₁ enhances solubility and potential for intermolecular hydrogen bonding.
Allyl 2-(3-(4-butoxybenzoyl)-2-(3,4-dichlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate 3,4-dichlorophenyl Allyl C₃₁H₂₇Cl₂N₃O₇S Chlorine substituents increase electron-withdrawing effects and metabolic stability.
Methyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate Phenyl Methyl C₃₀H₂₉N₃O₇S Methyl ester reduces steric hindrance compared to allyl, potentially altering reactivity.

Physicochemical Properties

  • Polarity & Solubility :

    • The target compound’s 4-ethoxy-3-methoxyphenyl group enhances polarity compared to phenyl analogs but reduces it relative to hydroxyl-containing derivatives .
    • Chlorinated analogs exhibit lower solubility in aqueous media due to increased hydrophobicity.
  • Hydrogen Bonding :

    • The 3-ethoxy-4-hydroxyphenyl group in allows stronger intermolecular hydrogen bonding, influencing crystallinity and melting points.
    • Methoxy groups in the target compound contribute to moderate hydrogen-bond acceptor capacity .
  • Chlorine substituents withdraw electron density, altering charge distribution and stability .

Stability and Reactivity

  • Ester Group Influence :

    • Allyl esters (target compound, ) are more prone to hydrolysis under acidic/basic conditions compared to methyl esters .
    • The allyl group may confer additional metabolic pathways, such as glutathione conjugation, in biological systems .
  • Steric Effects :

    • Bulky substituents (e.g., 4-butoxyphenyl in ) may hinder rotational freedom, affecting conformational stability and binding to biological targets .

Research Findings and Implications

  • Chromatographic Behavior: Analogous to flavonoids in , the position and type of substituents (e.g., methoxy vs. hydroxyl) significantly impact retention times in reverse-phase chromatography due to polarity and intramolecular hydrogen bonding.
  • Synthetic Applications : The allyl ester in the target compound offers versatility in further functionalization via radical or nucleophilic reactions .

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